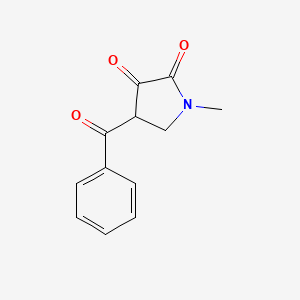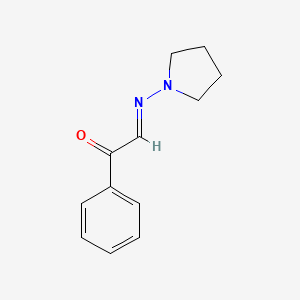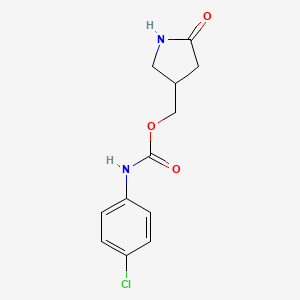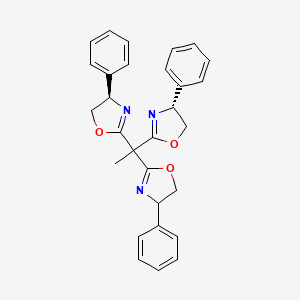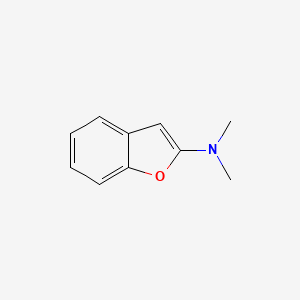
N,N-Dimethylbenzofuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylbenzofuran-2-amine is a chemical compound that belongs to the class of benzofuran derivatives. . This compound is characterized by the presence of a benzofuran ring structure with a dimethylamino group attached to the second position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzofuran-2-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method utilizes formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another method involves the reaction of 3-hydroxy-3H-benzofuran-2-one with dimethylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has gained attention due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted benzofuran derivatives .
Scientific Research Applications
N,N-Dimethylbenzofuran-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . Molecular docking studies have revealed that the compound binds to specific sites on target proteins, thereby interfering with their function .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-phenylpropan-1-amine: A designer stimulant with similar structural features.
N-Methylbenzo[d]oxazol-2-amine: An anthelmintic compound with similar biological activities.
Uniqueness
N,N-Dimethylbenzofuran-2-amine is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-benzofuran-2-amine |
InChI |
InChI=1S/C10H11NO/c1-11(2)10-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChI Key |
XPKPQXSWILCDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


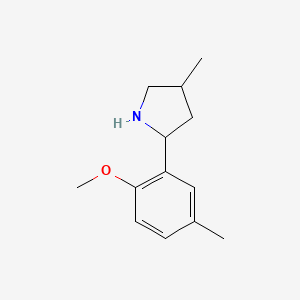
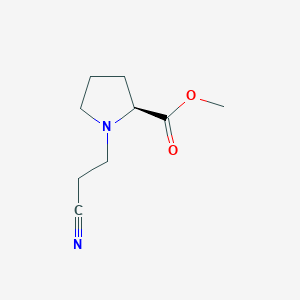
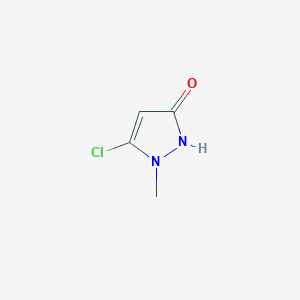

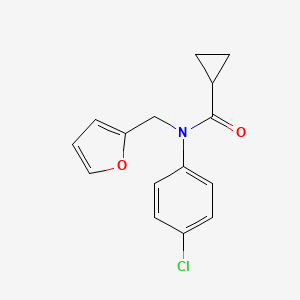
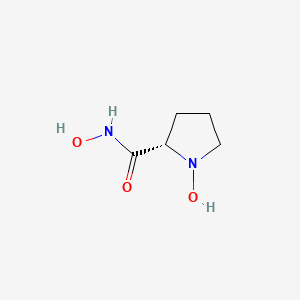


![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
